REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](I)=[C:6]([CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1.[CH3:11][N:12](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:10][C:4]1[N:3]=[C:2]([Cl:1])[C:7]([C:11]#[N:12])=[C:6]([CH3:9])[N:5]=1 |f:2.3.4,^1:24,26,45,64|
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Name
|
|
Quantity
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1.35 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=NC(=C1I)C)N
|
Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
zinc cyanide
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Quantity
|
288 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
290 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was purged with argon gas
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Type
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TEMPERATURE
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Details
|
After cooling to RT
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Type
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CUSTOM
|
Details
|
the residue was partitioned between EtOAc and water
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Type
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EXTRACTION
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Details
|
The aqueous phase was further extracted with EtOAc
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Type
|
WASH
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Details
|
the combined organic fractions washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (Si—PCC, gradient 0-30% EtOAc in DCM)
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |